5-Hydroxypentyl 3-bromopropionate
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Overview
Description
5-Hydroxypentyl 3-bromopropionate is an organic compound with the molecular formula C8H15BrO3 It is a brominated ester that features both hydroxyl and bromopropionate functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxypentyl 3-bromopropionate typically involves the esterification of 5-hydroxypentanol with 3-bromopropionic acid. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to drive the esterification to completion .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using a continuous flow reactor. This method allows for better control over reaction conditions and improved yield. The reactants are continuously fed into the reactor, and the product is continuously removed, which helps in maintaining optimal reaction conditions .
Chemical Reactions Analysis
Types of Reactions
5-Hydroxypentyl 3-bromopropionate undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxyl, amino, or thiol groups.
Oxidation Reactions: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction Reactions: The ester group can be reduced to form an alcohol.
Common Reagents and Conditions
Substitution: Common reagents include sodium hydroxide (for hydroxyl substitution) or ammonia (for amino substitution). These reactions typically occur under mild conditions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used for oxidation reactions.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.
Major Products
Substitution: Products include 5-hydroxypentyl alcohols, amines, or thiols.
Oxidation: Products include 5-oxopentyl 3-bromopropionate or 5-carboxypentyl 3-bromopropionate.
Reduction: Products include 5-hydroxypentyl alcohols.
Scientific Research Applications
5-Hydroxypentyl 3-bromopropionate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 5-Hydroxypentyl 3-bromopropionate involves its reactivity towards nucleophiles and electrophiles. The bromine atom acts as a good leaving group, making the compound susceptible to nucleophilic substitution reactions. The hydroxyl group can participate in hydrogen bonding and can be a site for further chemical modification .
Comparison with Similar Compounds
Similar Compounds
- 5-Hydroxypentyl acetate
- 3-Bromopropyl acetate
- 5-Hydroxypentyl 3-chloropropionate
Uniqueness
5-Hydroxypentyl 3-bromopropionate is unique due to the presence of both a hydroxyl group and a bromopropionate group. This dual functionality allows it to participate in a wider range of chemical reactions compared to similar compounds that may only have one functional group .
Properties
CAS No. |
93942-35-9 |
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Molecular Formula |
C8H15BrO3 |
Molecular Weight |
239.11 g/mol |
IUPAC Name |
5-hydroxypentyl 3-bromopropanoate |
InChI |
InChI=1S/C8H15BrO3/c9-5-4-8(11)12-7-3-1-2-6-10/h10H,1-7H2 |
InChI Key |
MLCADUOZDASYJQ-UHFFFAOYSA-N |
Canonical SMILES |
C(CCO)CCOC(=O)CCBr |
Origin of Product |
United States |
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